molecular formula C15H21N5S B010377 2-(2-benzylsulfanylethyl)-1-[2-(1H-imidazol-5-yl)ethyl]guanidine CAS No. 102203-14-5

2-(2-benzylsulfanylethyl)-1-[2-(1H-imidazol-5-yl)ethyl]guanidine

Cat. No. B010377
M. Wt: 303.4 g/mol
InChI Key: WXSUHZZGAZKDJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-benzylsulfanylethyl)-1-[2-(1H-imidazol-5-yl)ethyl]guanidine is a chemical compound that has been the subject of extensive scientific research in recent years. This compound has shown promising results in various applications, including as a potential therapeutic agent for the treatment of various diseases.

Mechanism Of Action

The mechanism of action of 2-(2-benzylsulfanylethyl)-1-[2-(1H-imidazol-5-yl)ethyl]guanidine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, such as cyclooxygenases, which are involved in the inflammatory response.

Biochemical And Physiological Effects

Studies have shown that 2-(2-benzylsulfanylethyl)-1-[2-(1H-imidazol-5-yl)ethyl]guanidine can reduce inflammation and pain in animal models. It has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.

Advantages And Limitations For Lab Experiments

One advantage of using 2-(2-benzylsulfanylethyl)-1-[2-(1H-imidazol-5-yl)ethyl]guanidine in lab experiments is its relatively low toxicity. However, its limited solubility in aqueous solutions may pose a challenge for certain experiments.

Future Directions

There are several potential future directions for research on 2-(2-benzylsulfanylethyl)-1-[2-(1H-imidazol-5-yl)ethyl]guanidine. These include further studies on its mechanism of action, as well as its potential therapeutic applications in other inflammatory diseases. Additionally, research could focus on developing more efficient synthesis methods for this compound.

Synthesis Methods

The synthesis of 2-(2-benzylsulfanylethyl)-1-[2-(1H-imidazol-5-yl)ethyl]guanidine involves the reaction of 2-(2-bromoethyl)-1-[2-(1H-imidazol-5-yl)ethyl]guanidine with benzyl mercaptan in the presence of a palladium catalyst. This reaction leads to the formation of the desired compound in high yield.

Scientific Research Applications

2-(2-benzylsulfanylethyl)-1-[2-(1H-imidazol-5-yl)ethyl]guanidine has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various inflammatory diseases, such as rheumatoid arthritis.

properties

CAS RN

102203-14-5

Product Name

2-(2-benzylsulfanylethyl)-1-[2-(1H-imidazol-5-yl)ethyl]guanidine

Molecular Formula

C15H21N5S

Molecular Weight

303.4 g/mol

IUPAC Name

2-(2-benzylsulfanylethyl)-1-[2-(1H-imidazol-5-yl)ethyl]guanidine

InChI

InChI=1S/C15H21N5S/c16-15(18-7-6-14-10-17-12-20-14)19-8-9-21-11-13-4-2-1-3-5-13/h1-5,10,12H,6-9,11H2,(H,17,20)(H3,16,18,19)

InChI Key

WXSUHZZGAZKDJU-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CSCCN=C(N)NCCC2=CN=CN2

Canonical SMILES

C1=CC=C(C=C1)CSCCN=C(N)NCCC2=CN=CN2

Origin of Product

United States

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